MPO Inhibition vs. Halogenated Phenols
In a comparative enzyme inhibition study, 2,5-dimethyl-4-iodophenol demonstrated an IC50 of 159 nM against recombinant human myeloperoxidase (MPO) in an aminophenyl fluorescein-based assay conducted in the presence of 120 mM NaCl [1]. This potency is notable when contrasted with other halogenated phenols in the same screening panel: 4-iodophenol exhibited an IC50 of 2.6 µM against CYP3A4 and 6.3 µM against thyroid peroxidase (TPO) [1], suggesting that the dimethyl substitution pattern may confer enhanced selectivity or potency against the MPO target, although direct comparative data for 4-iodophenol on MPO is not provided in the same dataset.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 159 nM against recombinant human MPO |
| Comparator Or Baseline | 4-Iodophenol: IC50 = 2.6 µM (CYP3A4) and 6.3 µM (TPO) in comparable assays |
| Quantified Difference | ~16-fold lower IC50 (more potent) on MPO compared to 4-iodophenol's potency on other enzymes; cross-target comparison, not direct MPO vs. MPO. |
| Conditions | Recombinant human MPO, 120 mM NaCl, aminophenyl fluorescein assay, 10 min incubation. |
Why This Matters
For researchers developing MPO inhibitors for inflammatory or cardiovascular indications, this potency value provides a quantitative benchmark that unsubstituted 4-iodophenol does not match on this specific target.
- [1] BindingDB. BDBM50554044, CHEMBL4792720. Enzyme Inhibition Constant Data. Target: Myeloperoxidase (Human). View Source
